molecular formula C7H7BN2O2 B15364771 Pyrazolo[1,5-a]pyridin-6-ylboronic acid

Pyrazolo[1,5-a]pyridin-6-ylboronic acid

Cat. No.: B15364771
M. Wt: 161.96 g/mol
InChI Key: QEHBKTCEMAWMTO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a heterocyclic boronic acid derivative with the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g/mol . Its structure comprises a pyrazolo[1,5-a]pyridine core substituted with a boronic acid group at the 6-position. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. This compound is cataloged under CAS 1588769-34-9 and is commercially available for research applications .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ylboronic acid

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5,11-12H

InChI Key

QEHBKTCEMAWMTO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=CC=N2)C=C1)(O)O

Origin of Product

United States

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and as a tool in bioconjugation techniques.

  • Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which pyrazolo[1,5-a]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

  • Pathways: It may modulate signaling pathways involved in cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyridine scaffold is part of a broader family of nitrogen-containing heterocycles. Below, we compare its boronic acid derivative with analogous compounds in terms of synthesis , reactivity , and biological activity .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share structural similarities but differ in ring substitution patterns. Key distinctions include:

  • Synthesis: Cyclocondensation of pyrazol-5-amines with β-diketones or nitriles yields pyrazolo[1,5-a]pyrimidines. For example, 7-amino-6-(4-aroyl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., compound 87) are synthesized via HCl-catalyzed reactions, exhibiting enhanced fluorescence (λmax,em = 393–414 nm) compared to aryl-substituted analogs .

Triazolo[1,5-a]pyridine Derivatives

Triazolo[1,5-a]pyridines, such as [1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid (CAS 1588769-34-9), differ in the substitution of a triazole ring for the pyrazole. This modification alters electronic properties and reactivity:

  • Reactivity : The boronic acid group enables cross-coupling, but the triazole ring may influence steric hindrance and regioselectivity in reactions .
  • Applications: These compounds are investigated as cyclin-dependent kinase inhibitors, as noted in patents describing their role in modulating cell cycle progression .

Carboxylic Acid Derivatives

Pyrazolo[1,5-a]pyrimidine carboxylic acids (e.g., 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , CAS 1015846-76-0) are functionalized with carboxyl groups instead of boronic acids:

  • Synthetic Utility: These derivatives serve as intermediates for amide bond formation. For instance, 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a precursor for bioactive conjugates .
  • Bioactivity : Brominated analogs like 6-bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are explored for their antiproliferative effects .

Comparative Data Table

Compound Core Structure Key Substituent Synthetic Method Key Property/Activity Reference
Pyrazolo[1,5-a]pyridin-6-ylboronic acid Pyrazolo[1,5-a]pyridine Boronic acid at C6 Suzuki coupling precursor Cross-coupling reagent
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine CN at C3, NH₂ at C7 HCl-catalyzed cyclocondensation Fluorescence (λem = 393–414 nm)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine CF₃ at C7, aryl at C3 Trifluoromethylation under reflux Pim1 kinase inhibition (IC₅₀ < 30 nM)
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid Triazolo[1,5-a]pyridine Boronic acid at C6 Cross-coupling/cyclization Kinase inhibitor candidate
6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine Br at C6, COOH at C2 Bromination of parent compound Anticancer intermediate

Key Research Findings

Fluorescence Properties: Pyrazolo[1,5-a]pyrimidines with amino groups (e.g., 87) exhibit redshifted emission compared to aryl-substituted analogs, making them suitable for optical applications .

Kinase Inhibition: Trifluoromethylated pyrazolo[1,5-a]pyrimidines (6k, 6l) show potent kinase inhibition, with IC₅₀ values in the nanomolar range .

Synthetic Versatility : Boronic acid derivatives enable modular synthesis of complex heterocycles, as demonstrated in the preparation of tricyclic pyrazolo[1,5-a]pyrimidines via palladium-catalyzed reactions .

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